molecular formula C7H7N3OS B3133204 5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one CAS No. 38359-85-2

5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one

Cat. No. B3133204
CAS RN: 38359-85-2
M. Wt: 181.22 g/mol
InChI Key: LBNCCMAHONWTQC-UHFFFAOYSA-N
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Description

5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one is a cyclic compound that has gained attention in the scientific community for its unique physical and chemical properties. It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of 5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one contributes to its unique physical and chemical properties. Detailed information about its structure can be obtained using various analytical techniques, including NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one has several physical and chemical properties that have been documented, including its melting point, boiling point, density, molecular formula, and molecular weight . Its unique properties have made it a subject of interest in the scientific community.

Scientific Research Applications

Synthetic Strategies and Biological Activities

Triazine derivatives, such as 3-thioxo-1,2,4-triazin-5-ones and their derivatives, have been extensively studied for their synthesis and chemical reactivities. These compounds are significant in medicinal, pharmacological, and biological fields, showing potential as drugs, semi-drugs, and bioactive systems. The research highlights their anticancer, anti-HIV, antimicrobial activities, and enzymatic effects, indicating a broad spectrum of potential applications (Makki, Abdel-Rahman, & Alharbi, 2019).

Heterocyclic Compounds and Pharmacological Significance

Triazines are crucial in medicinal chemistry due to their structural diversity and wide range of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and antimalarial effects. The triazine scaffold serves as an interesting core for developing future drugs, underlining its importance in drug discovery and development (Verma, Sinha, & Bansal, 2019).

Advances in Triazole Derivatives

Recent patents review on triazole derivatives, including 1H-1,2,3-triazoles, reveals their importance for new drugs development due to their diverse biological activities. The review discusses new methods of synthesis and biological evaluation of these compounds, highlighting their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This underscores the ongoing interest and potential of triazole derivatives in therapeutic applications (Ferreira et al., 2013).

Eco-Friendly Synthesis

Research on the eco-friendly synthesis of 1,2,4-triazine derivatives further supports the environmental and sustainable approaches to producing these compounds. The comprehensive reviews and research on 1,2,4-triazines' chemistry underline their significance due to various pharmacological and practical applications, including their use in materials science (Rani & Kumari, 2020).

properties

IUPAC Name

5,6-dimethyl-3H-thieno[2,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-3-4(2)12-7-5(3)6(11)8-10-9-7/h1-2H3,(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNCCMAHONWTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NN=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234171
Record name 5,6-Dimethylthieno[2,3-d]-1,2,3-triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one

CAS RN

38359-85-2
Record name 5,6-Dimethylthieno[2,3-d]-1,2,3-triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38359-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethylthieno[2,3-d]-1,2,3-triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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